molecular formula C6H6N4O3 B13686542 Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

Cat. No.: B13686542
M. Wt: 182.14 g/mol
InChI Key: VCNOOXOEPMGCNW-UHFFFAOYSA-N
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Description

Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nitrile in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole-oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Oxadiazole: Another related compound featuring the oxadiazole ring.

    Imidazo[1,2-a]pyridine: A compound with a fused imidazole and pyridine ring.

Uniqueness

Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

ethyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

InChI

InChI=1S/C6H6N4O3/c1-2-12-6(11)5-7-3-4(8-5)10-13-9-3/h2H2,1H3,(H,7,8,9,10)

InChI Key

VCNOOXOEPMGCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NON=C2N1

Origin of Product

United States

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